![molecular formula C12H11NOS B11890733 2-Methyl-1,2-dihydronaphtho[1,2-d]thiazol-5-ol](/img/structure/B11890733.png)
2-Methyl-1,2-dihydronaphtho[1,2-d]thiazol-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1,2-dihydronaphtho[1,2-d]thiazol-5-ol is a heterocyclic compound that contains a thiazole ring fused with a naphthalene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,2-dihydronaphtho[1,2-d]thiazol-5-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with 2-bromo-1-methylnaphthalene in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-1,2-dihydronaphtho[1,2-d]thiazol-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Halogenated or nitrated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
2-Methyl-1,2-dihydronaphtho[1,2-d]thiazol-5-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism by which 2-Methyl-1,2-dihydronaphtho[1,2-d]thiazol-5-ol exerts its effects is primarily through its interaction with biological targets such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which can modulate the activity of enzymes or receptors involved in critical biological pathways. This interaction can lead to the inhibition or activation of these targets, resulting in the desired therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methyl-1,2-dihydronaphtho[1,2-d]thiazol-2-amine
- 4,5-Dihydronaphtho[1,2-d]thiazol-2-amine
- 2-Methylthieno[2’,3’:3,4]benzo[2,1-d]thiazol-5-ol
Uniqueness
2-Methyl-1,2-dihydronaphtho[1,2-d]thiazol-5-ol is unique due to its specific substitution pattern and the presence of both a thiazole and a naphthalene ring. This unique structure imparts distinct electronic and steric properties, making it a valuable compound for various applications in medicinal chemistry and materials science.
Eigenschaften
Molekularformel |
C12H11NOS |
|---|---|
Molekulargewicht |
217.29 g/mol |
IUPAC-Name |
2-methyl-1,2-dihydrobenzo[e][1,3]benzothiazol-5-ol |
InChI |
InChI=1S/C12H11NOS/c1-7-13-12-9-5-3-2-4-8(9)10(14)6-11(12)15-7/h2-7,13-14H,1H3 |
InChI-Schlüssel |
PTIZIEOYMNAOPZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1NC2=C(S1)C=C(C3=CC=CC=C32)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



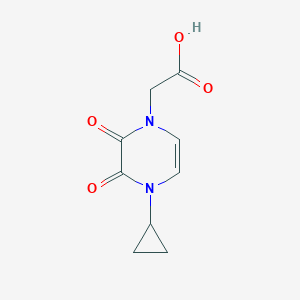

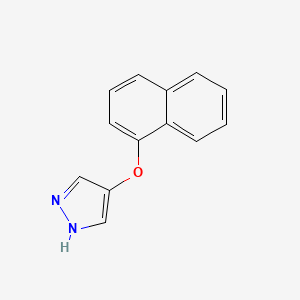
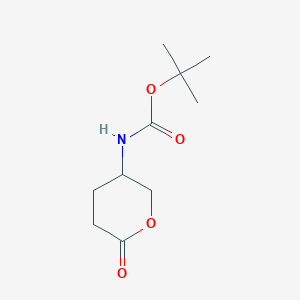


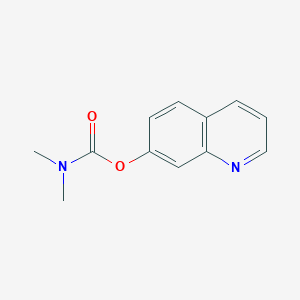
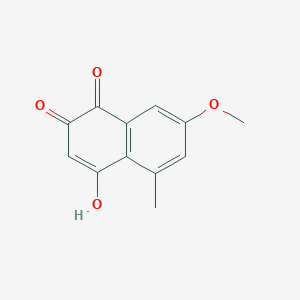
![Furo[2,3-b]quinoxaline-3-carboxylic acid](/img/structure/B11890712.png)




